

Preclinical Safety and Toxicology of Glyvenol (Tribenoside): A Technical Guide

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Compound of Interest

Compound Name: Glyvenol

Cat. No.: B13389266

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Executive Summary

Glyvenol, with the active ingredient tribenoside, is a drug utilized in the treatment of hemorrhoids and venous disorders. Its therapeutic effects are attributed to its anti-inflammatory, venotonic, and wound-healing properties. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for tribenoside. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this compound. Data has been compiled from publicly accessible safety data sheets, and scientific publications. It is important to note that detailed proprietary preclinical study reports are not always publicly available; therefore, this guide summarizes the accessible information and, where necessary, describes standardized experimental protocols based on international guidelines.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. The median lethal dose (LD50) is a common endpoint for such studies, representing the statistically estimated dose that would be lethal to 50% of a test population.

Quantitative Data

The following table summarizes the available LD50 values for tribenoside following oral administration in rodent species.

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	>20,000 mg/kg	[1]
Mouse	Oral	>30,000 mg/kg	[1]

Interpretation: The high LD50 values in both rats and mice indicate a low order of acute toxicity for tribenoside when administered orally.

Experimental Protocol (General Methodology)

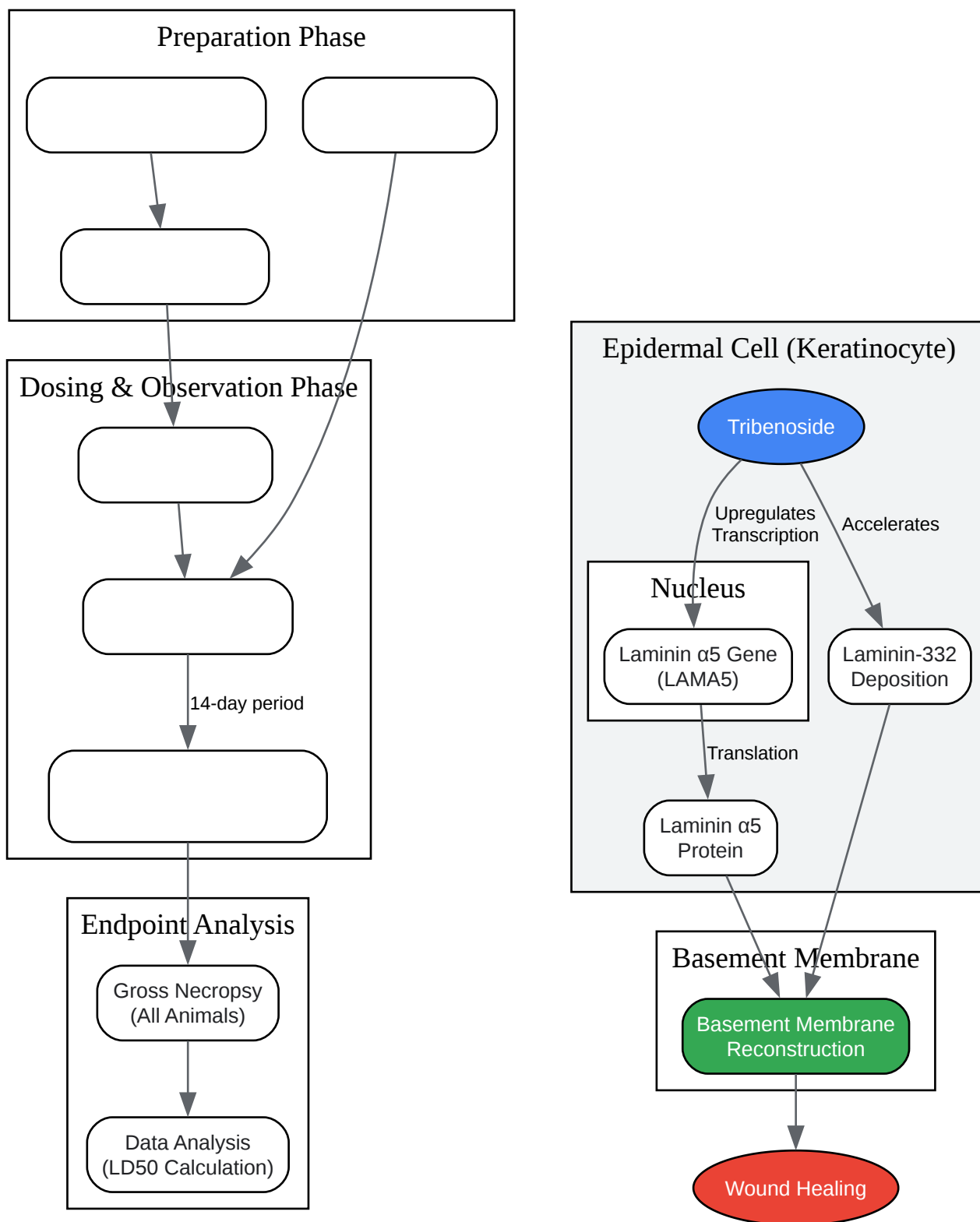
While specific study protocols for tribenoside are not publicly available, acute oral toxicity studies are typically conducted in accordance with established international guidelines, such as the OECD Test Guideline 401 (or its modern alternatives like OECD 420, 423, or 425). A generalized protocol is described below.

- **Test Species:** Typically, young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. The use of a single sex is now common practice to reduce animal usage.
- **Housing and Acclimatization:** Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least 5 days before dosing.
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The volume administered is typically kept constant across dose levels.
- **Dose Levels and Groups:** Multiple dose groups with a specified number of animals per group (e.g., 5) are used to establish a dose-response relationship. A control group receives the vehicle only.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted

frequently on the day of dosing and at least daily thereafter for a period of 14 days.

- Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

Experimental Workflow Diagram



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References

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
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